molecular formula C16H12ClNO2 B12613291 6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 651021-80-6

6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B12613291
CAS No.: 651021-80-6
M. Wt: 285.72 g/mol
InChI Key: MCKRAGLYOFNTMJ-UHFFFAOYSA-N
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Description

6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound featuring a unique structure that combines a chlorophenyl group with an oxazole ring and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using acetic anhydride to yield the oxazole ring. The final step involves the condensation of the oxazole derivative with 4-methylcyclohexa-2,4-dien-1-one under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability . The compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its combination of an oxazole ring with a cyclohexadienone moiety, providing distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

651021-80-6

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-4-methylphenol

InChI

InChI=1S/C16H12ClNO2/c1-10-5-6-15(19)13(7-10)14-9-16(20-18-14)11-3-2-4-12(17)8-11/h2-9,19H,1H3

InChI Key

MCKRAGLYOFNTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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